

Structure-Activity Relationship of a Potent and Selective FPR2 Agonist: A Technical Guide

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Compound of Interest		
Compound Name:	FPR2 agonist 4	
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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for the potent and selective Formyl Peptide Receptor 2 (FPR2) agonist, compound 4 (also reported as compound 20). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes critical signaling pathways and experimental workflows.

Core Structure and Potency

Compound 4 belongs to the aryl piperidinone urea class of FPR2 agonists. Its discovery and optimization stem from a high-throughput screening (HTS) hit, leading to a series of potent and selective compounds. The core scaffold consists of an aryl piperidinone urea moiety, which has been systematically modified to enhance potency and selectivity for FPR2 over its close homolog, FPR1.

Structure-Activity Relationship Data

The following table summarizes the quantitative SAR data for compound 4 and its key analogs. The data highlights the impact of various substitutions on the biaryl core and other regions of the molecule on FPR2 agonist potency (EC50) and selectivity versus FPR1. The optimization efforts focused on modifying the distal and proximal aryl rings, as well as the lactam substituents. A significant breakthrough was the incorporation of a reverse sulfonamide group



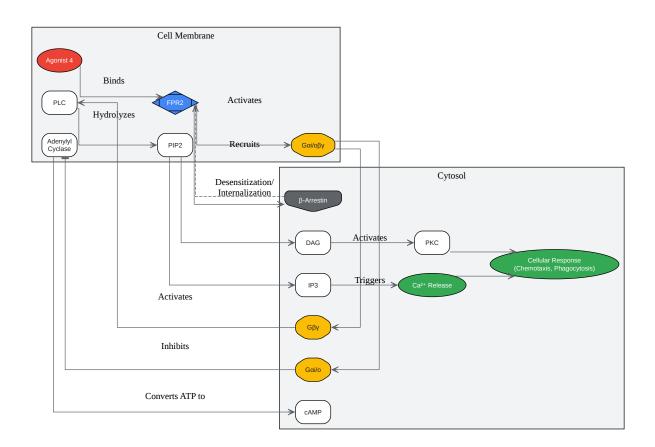
on the biaryl core and an ortho-fluoro substituent, which culminated in the discovery of compound 20 (referred to as compound 4 in this guide).[1]

Compound	R1 (ortho- substitution on distal aryl ring)	R2 (proximal aryl ring)	FPR2 EC50 (nM)	FPR1 EC50 (nM)	Selectivity (FPR1/FPR2)
3	-SO2Me	Unsubstituted	1.8	3.6	2
4	-NHS(O)2Me	Unsubstituted	2.5	20	8
5	-NHS(O)2tBu	Unsubstituted	0.8	1.4	1.8
11	-NHS(O)2Me	ortho-F	0.3	>10000	>33333
15	-S(O) (=NH)Me	ortho-F	0.4	1600	4000
20 (4)	- S(O)Me(=NH)	ortho-F	0.2	1100	5500

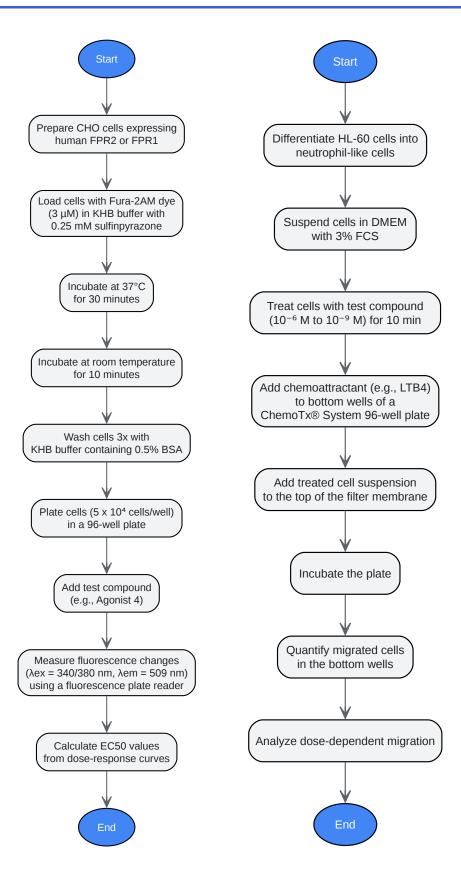
Signaling Pathways of FPR2

FPR2 is a G protein-coupled receptor (GPCR) that can couple to different G proteins, primarily $G\alpha i/o$, leading to the activation of multiple downstream signaling cascades.[2] Upon agonist binding, the G protein dissociates into its $G\alpha$ and $G\beta\gamma$ subunits. The $G\alpha i/o$ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The $G\beta\gamma$ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] These signaling events ultimately lead to various cellular responses, including chemotaxis, phagocytosis, and the modulation of inflammatory responses.[3] Furthermore, agonist-bound FPR2 can recruit β -arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.[4]

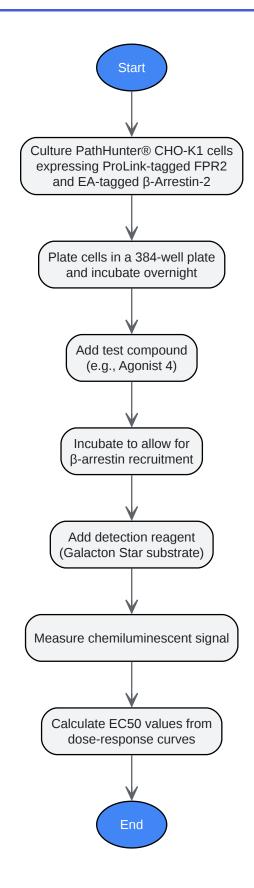












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